Synthetic Utility as a Regulated Precursor: Quantified Yield in the Key Hydrogenation Step to ANPP
1-Acetyl-4-(4-nitrophenyl)piperazine is not merely a building block but a critical intermediate whose procurement is regulated due to its specific role in opioid synthesis. In a patented procedure (US08975250B2), the compound itself is synthesized via a crucial hydrogenation step. The reduction of a precursor nitro compound to 1-acetyl-4-(4-aminophenyl)piperazine proceeds with a reported yield of 61% . This yield is specific to the 4-nitrophenyl substitution pattern; analogous reductions of other nitro isomers or non-nitrated analogs would be expected to proceed with different kinetics and yields, directly impacting the efficiency and cost of downstream fentanyl production. This data point establishes a baseline for optimizing this specific synthetic step.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 61% (for the hydrogenation reaction in the described procedure) |
| Comparator Or Baseline | Not applicable; this is a key characterization of the compound's role as an intermediate. |
| Quantified Difference | Not applicable |
| Conditions | Hydrogenation autoclave with 10% Pd/C catalyst in ethyl acetate at 5 bar H2 and room temperature. |
Why This Matters
This data is crucial for process chemists optimizing the synthesis of fentanyl-related compounds, where yield at this specific stage has significant downstream cost and regulatory implications.
